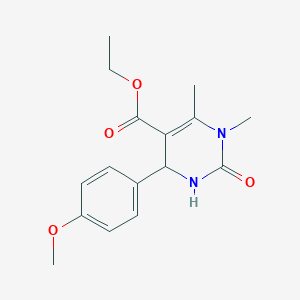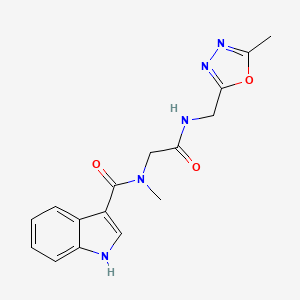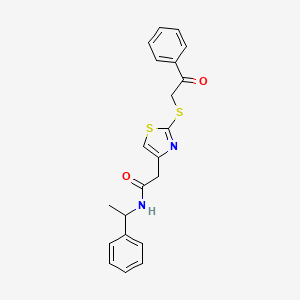
(Z)-N'-(4-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N'-(4-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a chemical compound that has gained attention in scientific research due to its potential applications in drug development. This compound is a pyrazole derivative that has shown promising results in various studies related to its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- A novel crystal of a related compound, (E)-N'-(4-chlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide, was synthesized and characterized using spectroscopic techniques. The anti-diabetic potential of this compound was evaluated against α-glucosidase and α-amylase enzymes, demonstrating significant inhibitory activity. Molecular docking studies highlighted its potential as a more potent α-glucosidase inhibitor compared to Acarbose (Karrouchi et al., 2021).
- Another study investigated the corrosion protection behavior of carbohydrazide-pyrazole compounds on mild steel in an acidic solution. These compounds demonstrated high inhibition efficiency and were studied using electrochemical and computational approaches (Paul, Yadav, & Obot, 2020).
Biological Evaluations and Molecular Docking
- Synthesis, structural, molecular docking, and spectroscopic studies of (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide were conducted, suggesting the compound's potential as an anti-diabetic agent. This was supported by molecular docking studies indicating its efficacy (Karrouchi et al., 2021).
- A fluorescent sensor based on a pyrazole derivative was developed for the detection of Zn2+ and Mg2+ in human gastric adenocarcinoma cells. This sensor showed excellent selectivity and sensitivity, highlighting the compound's application in biological imaging (Dhara et al., 2016).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-N'-(4-chlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves the condensation of 4-chlorobenzaldehyde with 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide in the presence of a base to form the Schiff base, which is then reduced to the desired compound using a reducing agent.", "Starting Materials": [ "4-chlorobenzaldehyde", "3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide", "Base", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve 4-chlorobenzaldehyde and 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide in a suitable solvent.", "Step 2: Add a base such as sodium hydroxide or potassium hydroxide to the reaction mixture and stir for several hours at room temperature to form the Schiff base.", "Step 3: Reduce the Schiff base using a reducing agent such as sodium borohydride or lithium aluminum hydride to obtain the desired compound.", "Step 4: Purify the product by recrystallization or column chromatography." ] } | |
Número CAS |
305355-75-3 |
Fórmula molecular |
C18H15ClN4O2 |
Peso molecular |
354.79 |
Nombre IUPAC |
N-[(Z)-(4-chlorophenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H15ClN4O2/c1-25-15-8-4-13(5-9-15)16-10-17(22-21-16)18(24)23-20-11-12-2-6-14(19)7-3-12/h2-11H,1H3,(H,21,22)(H,23,24)/b20-11- |
Clave InChI |
LPAJKNBBZRICPD-JAIQZWGSSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(2-Fluorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B2429070.png)


![(Z)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2429073.png)
![(4-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2429074.png)


![2-[(3-Methylbutan-2-yl)amino]propanoic acid hydrochloride](/img/structure/B2429083.png)
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2429084.png)
![N'-(4-methylphenyl)sulfonyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenecarboximidamide](/img/structure/B2429086.png)
![3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide](/img/structure/B2429088.png)
